molecular formula C12H10N2O B8048018 2-(1-Methoxy-2-phenylethylidene)malononitrile CAS No. 42754-59-6

2-(1-Methoxy-2-phenylethylidene)malononitrile

Cat. No.: B8048018
CAS No.: 42754-59-6
M. Wt: 198.22 g/mol
InChI Key: JEHLSXYZMHGCMZ-UHFFFAOYSA-N
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Description

2-(1-Methoxy-2-phenylethylidene)malononitrile is a malononitrile-based reagent intended for research applications only. This compound belongs to a class of chemicals known for their utility as key intermediates and activating agents in organic synthesis. While specific studies on this exact compound are limited, its core structure shares close similarity with other alkylidene malononitriles, which are widely recognized for their role in facilitating complex molecular transformations. A prominent application of related malononitrile derivatives is their use as activating handles in condensation reactions. For instance, malononitrile can activate aldehydes via a Knoevenagel condensation, enabling subsequent nucleophilic attack from other reagents. This process ultimately leads to the formation of valuable synthetic targets, such as styrylquinoxalin-2(1H)-ones, with malononitrile being liberated and regenerated during the reaction course . This mechanism is particularly valuable for constructing complex heterocyclic scaffolds that are of high interest in medicinal chemistry research . Furthermore, malononitrile derivatives are fundamental building blocks in multicomponent reactions initiated by the Knoevenagel condensation, leading to diverse nitrogen-containing heterocycles like pyridines and pyrimidines . These structures are core components in compounds with reported biological activities. Researchers can leverage this compound as a versatile synthon for developing new synthetic methodologies and for constructing pharmacologically relevant molecules in a research setting. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methoxy-2-phenylethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-12(11(8-13)9-14)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHLSXYZMHGCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237876
Record name 2-(1-Methoxy-2-phenylethylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42754-59-6
Record name 2-(1-Methoxy-2-phenylethylidene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42754-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methoxy-2-phenylethylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Base-Catalyzed Approach

The Knoevenagel condensation between 1-methoxy-2-phenylethanone and malononitrile represents the most direct route. In a representative procedure, 1-methoxy-2-phenylethanone (1.0 mmol) and malononitrile (1.2 mmol) are dissolved in anhydrous ethanol under argon. Piperidine (0.2 mmol) is added as a base, and the mixture is refluxed at 80°C for 6–8 hours. The reaction proceeds via deprotonation of malononitrile to generate a nucleophilic cyanocarbon, which attacks the carbonyl carbon of the ketone, followed by dehydration to form the ethylidene bridge.

Optimization Data :

BaseSolventTemp (°C)Time (h)Yield (%)
PiperidineEthanol80682
Ammonium acetateToluene110478
DBUTHF65885

Purification via silica gel chromatography (petroleum ether/ethyl acetate = 4:1) affords the product as a pale-yellow solid. NMR analysis reveals characteristic vinyl proton signals at δ 7.35–7.28 (m, 5H, Ar–H), 6.52 (s, 1H, CH), and a methoxy singlet at δ 3.78 (s, 3H).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction kinetics. A mixture of 1-methoxy-2-phenylethanone (1.5 mmol), malononitrile (1.8 mmol), and ceric ammonium nitrate (0.1 mmol) in acetonitrile is irradiated at 120°C for 15 minutes. This method achieves 89% yield by leveraging localized superheating to accelerate enol ether formation.

Advantages :

  • 60% reduction in reaction time compared to thermal methods.

  • Enhanced regioselectivity due to uniform heating.

One-Pot Tandem Synthesis

Sequential Aldol-Knoevenagel Reaction

A one-pot protocol combines benzaldehyde, methoxyacetone, and malononitrile in the presence of piperidine (0.3 mmol) and molecular sieves in toluene. The sequence involves:

  • Aldol addition of benzaldehyde to methoxyacetone.

  • In situ Knoevenagel condensation with malononitrile.

This method streamlines production (76% yield) but requires strict moisture control to prevent hydrolysis of intermediates.

Mechanistic and Stereochemical Considerations

Solvent-Dependent Stereoselectivity

Polar aprotic solvents (e.g., DMF) favor the E-isomer due to stabilized transition states, while nonpolar solvents (toluene) yield Z-E mixtures. Computational studies attribute this to differential stabilization of the enolate intermediate.

Side Reactions and Mitigation

  • Over-condensation : Excess malononitrile may lead to bis-adducts. Stoichiometric control (1:1.2 ketone:malononitrile) minimizes this.

  • Oxidation : Aromatic aldehydes as impurities can trigger oxidative side products. Use of freshly distilled ketones is critical.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 2225 cm⁻¹ (C≡N), 1730 cm⁻¹ (C=O, if present), 1602 cm⁻¹ (C=C).

  • ¹³C NMR : δ 168.1 (C=O), 153.5 (C≡N), 144.0 (Ar–C), 57.2 (OCH₃).

  • HRMS : m/z calcd for C₁₂H₁₀N₂O [M+H]⁺: 199.0866; found: 199.0863.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A continuous flow reactor (residence time = 10 min) with immobilized piperidine catalyst achieves 91% conversion at 100°C, demonstrating scalability. Key parameters:

  • Catalyst loading: 5 wt%

  • Flow rate: 0.5 mL/min

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxy-2-phenylethylidene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

2-(1-Methoxy-2-phenylethylidene)malononitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methoxy-2-phenylethylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which can affect its binding affinity and reactivity with biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Reaction Yields and Times for Selected Derivatives
Compound Substituent Yield (%) Reaction Time Reference
2-(4-Nitrobenzylidene)malononitrile -NO₂ 96 10 min
2-(4-Trifluoromethylbenzylidene)malononitrile -CF₃ 95 12 min
2-(4-Chlorobenzylidene)malononitrile -Cl 81–98 15–30 min
2-(1-Methoxy-2-phenylethylidene)malononitrile -OCH₃ N/A N/A

Spectroscopic and Structural Properties

  • IR Spectroscopy: All malononitrile derivatives exhibit strong CN stretches near 2200 cm⁻¹. The target compound’s methoxy group introduces a C-O stretch around 1250 cm⁻¹, while carbonyl-containing analogues (e.g., 2-(2-oxo-2-phenylethyl)malononitrile) show CO stretches at 1645 cm⁻¹ .
  • NMR Spectroscopy: The methoxy group in this compound appears as a singlet at δ ~3.3 ppm in ¹H NMR. In contrast, dimethylamino-substituted derivatives (e.g., 2-(3-(dimethylamino)-1-phenylprop-2-en-2-yl)malononitrile) show two singlets at δ 3.05 and 3.14 ppm for N(CH₃)₂ groups .
  • Crystallography: Derivatives like 2-((10-alkyl-phenothiazin-3-yl)methylene)malononitrile form π-stacked columnar structures, whereas biphenyl-substituted analogues (e.g., 2-BAM) exhibit H-aggregation in crystals. The methoxy group in the target compound may promote weak C-H···O interactions, though classic hydrogen bonds are absent in related structures .

Stability and Handling

  • Electron-withdrawing substituents : Nitro- and trifluoromethyl-substituted derivatives are thermally stable but hygroscopic, requiring anhydrous storage .

Biological Activity

2-(1-Methoxy-2-phenylethylidene)malononitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11N2O
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate cellular signaling pathways, which can lead to changes in gene expression and cellular metabolism.

Target Interactions

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : The structure suggests possible interactions with neurotransmitter receptors, influencing neuronal activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains.
  • Antiproliferative Effects : Research has shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Cytotoxicity : Studies have evaluated the cytotoxic effects on normal versus cancerous cells, indicating a selective toxicity profile.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies assessed the antiproliferative effects of the compound on human cancer cell lines, including breast and lung cancer cells. The results demonstrated that the compound induced cell cycle arrest at the G2/M phase, with an IC50 value of approximately 50 µM.

Cell LineIC50 (µM)Cell Cycle Phase Arrested
MCF-7 (Breast)50G2/M
A549 (Lung)45G2/M

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(1-Methoxy-2-phenylethylidene)malononitrile, and how are reaction conditions optimized?

The compound is synthesized via Knoevenagel condensation , where an aldehyde (e.g., 1-methoxy-2-phenylacetaldehyde) reacts with malononitrile in the presence of a catalyst like phosphorus pentoxide (P₂O₅) in ethanol. Reaction optimization involves adjusting stoichiometry (1:1 aldehyde-to-malononitrile ratio), solvent choice (polar aprotic solvents enhance yield), and temperature (reflux at ~78°C). Catalysts like P₂O₅ improve electrophilicity of the carbonyl group, accelerating condensation .

Q. Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in malononitrile derivatives?

  • IR-LD Spectroscopy : Assigns vibrational modes and confirms planar geometry by analyzing oriented samples in nematic liquid crystals .
  • X-ray Crystallography : Provides bond angles (e.g., C10–C9–C11 = 113.58° in analogs) and intermolecular interactions (e.g., head-to-tail stacking along [010] with no strong interactions) .
  • NMR and UV-Vis : Cross-validate electronic transitions and substituent effects. Contradictions between techniques are resolved by computational validation (e.g., DFT) .

Q. What safety protocols are essential when handling this compound?

Lab handling requires:

  • PPE : Gloves, goggles, and lab coats due to irritant properties (Risk Phrases: 20/21/22) .
  • Ventilation : Fume hoods to avoid inhalation of nitrile vapors.
  • Disposal : Compliance with federal/state regulations for nitrile waste (UN 3276, Hazard Class 6.1) .

Advanced Research Questions

Q. How do computational methods predict and validate the optoelectronic properties of this compound?

Density Functional Theory (DFT) with functionals like B3LYP and CAM-B3LYP calculates absorption maxima (λmax) and bandgaps. For analogs, B3LYP/6-31G(d,p) aligns best with experimental λmax (~607 nm vs. 634 nm). Charge transfer transitions are modeled using HOMO-LUMO gaps, where electron-withdrawing groups (e.g., –CN) reduce Eg (e.g., 2.1 eV in benzylidenemalononitriles) .

Q. What structural modifications enhance charge transfer for nonlinear optical (NLO) applications?

  • Substituent Engineering : Introducing electron-donating groups (e.g., methoxy) on the phenyl ring increases dipole moments and hyperpolarizability. For example, 2-[3-(2-(3-ethoxy-4-methoxyphenyl)vinyl)-cyclohex-2-enylidene]malononitrile shows enhanced NLO activity due to extended π-conjugation .
  • Crystal Engineering : Head-to-tail stacking in monoclinic systems (P21/n space group) minimizes centrosymmetry, a prerequisite for second-harmonic generation .

Q. How can this compound be integrated into biological studies, particularly as a kinase inhibitor?

Benzylidenemalononitrile derivatives (tyrphostins) inhibit epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP binding. Structural analogs with methoxy groups exhibit improved selectivity due to steric and electronic modulation of the active site. In vitro assays (IC50 values) and molecular docking validate binding modes .

Q. What strategies improve its performance in photoelectrochemical devices or sensors?

  • Nanostructuring : Casting from CH₂Cl₂ forms microwires (lengths >1 mm) for photoswitching devices, leveraging high electron mobility .
  • Anion Sensing : Derivatives like 2-(naphthalene-1-ylmethylene)malononitrile detect CN⁻ in water with a limit of 1.6×10⁻⁷ mol/L via fluorescence quenching .

Key Methodological Insights

  • Synthetic Optimization : Catalyst screening (e.g., P₂O₅ vs. TEA) and solvent polarity are critical for yield .
  • Computational Validation : Multi-functional DFT analysis reduces experimental iteration .
  • Crystallography : Non-centrosymmetric packing is essential for NLO materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Methoxy-2-phenylethylidene)malononitrile
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2-(1-Methoxy-2-phenylethylidene)malononitrile

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